![molecular formula C27H21NO3S2 B4617961 [4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B4617961.png)
[4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate
Overview
Description
[4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenylprop-2-enoate moiety, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a 4-methylbenzylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Aldol Condensation: The thiazolidinone intermediate undergoes an aldol condensation with benzaldehyde to form the desired product.
Esterification: The final step involves the esterification of the product with phenylprop-2-enoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, inhibiting their activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- [4-[(Z)-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate
- [4-[(Z)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate
Uniqueness
The uniqueness of [4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
[4-[(Z)-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3S2/c1-19-7-9-22(10-8-19)18-28-26(30)24(33-27(28)32)17-21-11-14-23(15-12-21)31-25(29)16-13-20-5-3-2-4-6-20/h2-17H,18H2,1H3/b16-13+,24-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMOAHFZCWXQM-WDALZOHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=CC=C4)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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